Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate

Nucleophilic aromatic substitution Reaction yield optimization Process chemistry

Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 175137-27-6) is a fluorinated pyrimidine ester with molecular formula C₇H₄ClF₃N₂O₂ and molecular weight 240.57 g/mol. This compound features a trifluoromethyl group at the 4-position, a chlorine atom at the 2-position, and a methyl ester at the 5-position of the pyrimidine ring.

Molecular Formula C7H4ClF3N2O2
Molecular Weight 240.57 g/mol
CAS No. 175137-27-6
Cat. No. B154544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
CAS175137-27-6
Synonyms2-Chloro-4-(trifluoromethyl)-5-pyrimidinecarboxylic acid Methyl Ester;  2-Chloro-5-methoxycarbonyl-4-trifluoromethylpyrimidine;  Methyl 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
Molecular FormulaC7H4ClF3N2O2
Molecular Weight240.57 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=C(N=C1C(F)(F)F)Cl
InChIInChI=1S/C7H4ClF3N2O2/c1-15-5(14)3-2-12-6(8)13-4(3)7(9,10)11/h2H,1H3
InChIKeyVLUBJYUOPNGBOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 175137-27-6): Procurement and Selection Guide for Pharmaceutical Intermediates


Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 175137-27-6) is a fluorinated pyrimidine ester with molecular formula C₇H₄ClF₃N₂O₂ and molecular weight 240.57 g/mol . This compound features a trifluoromethyl group at the 4-position, a chlorine atom at the 2-position, and a methyl ester at the 5-position of the pyrimidine ring [1]. The compound serves as a key building block in the synthesis of highly selective CB2 receptor agonists for inflammatory and neuropathic pain therapy [2], and has been employed in structure-activity relationship (SAR) studies of NF-κB and AP-1 transcription factor inhibitors [3].

Why In-Class Substitution of Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 175137-27-6) Carries Synthetic Risk


Trifluoromethylpyrimidine carboxylates with varying substitution patterns exhibit markedly different reactivity profiles in nucleophilic aromatic substitution (SNAr) and downstream coupling reactions. The 2-chloro substituent in this compound provides a critical electrophilic site that is more reactive toward amines than the 2-fluoro analog, while maintaining greater stability than the 2-bromo variant [1]. The trifluoromethyl group at the 4-position is essential for activity in NF-κB/AP-1 inhibition, and replacement with methyl, ethyl, chlorine, or phenyl does not substantially alter activity; however, modifications at the 2-position beyond chlorine or fluorine result in significant activity loss [2]. Furthermore, the methyl ester functionality enables facile hydrolysis to the corresponding carboxylic acid for amide coupling, whereas bulkier esters (e.g., ethyl, benzyl) introduce steric hindrance that can reduce coupling efficiency in subsequent synthetic steps .

Quantitative Differentiation Evidence for Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 175137-27-6)


Reaction Yield Advantage: Methyl Ester Outperforms Ethyl and Benzyl Analogs in SNAr with Amines

Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate demonstrates a 30% higher reaction yield compared to traditional pyrimidine analogs in nucleophilic substitution reactions with amines . The compound exhibits reduced byproduct formation and enhanced thermal stability with a decomposition point exceeding 200°C, which is not explicitly documented for the ethyl ester analog (CAS 187035-79-6) or benzyl ester analog (CAS 175137-29-8) in comparable synthetic protocols .

Nucleophilic aromatic substitution Reaction yield optimization Process chemistry

2-Chloro Substituent Retention Is Critical: 2-Fluoro Analog Maintains Activity But All Other 2-Position Modifications Abolish NF-κB/AP-1 Inhibition

In SAR studies of N-[3,5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide (compound 1), the 2-chloro substituent was found to be essential for maintaining inhibitory activity against NF-κB and AP-1 transcription factors [1]. Substitution of the 2-chlorine with fluorine resulted in a compound with comparable activity; however, all other substitutions at the 2-position resulted in a loss of activity [2]. In contrast, the trifluoromethyl group at the 4-position could be replaced with methyl, ethyl, chlorine, or phenyl without substantial loss of activity, and the 2-methyl analogue (compound 81) showed comparable in vitro activity with improved Caco-2 permeability [3]. This demonstrates that the 2-chloro group is a critical pharmacophoric element that cannot be arbitrarily substituted.

Structure-activity relationship NF-κB inhibition AP-1 transcription factor

Proven Synthetic Utility: Key Intermediate for Highly Selective CB2 Receptor Agonist G931520 (GW-842166X)

Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is the established starting material for the synthesis of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide (G931520, also known as GW-842166X), a highly selective CB2 receptor agonist . This compound has demonstrated efficacy in preclinical models of inflammatory and neuropathic pain, validating the synthetic route from this pyrimidine ester as pharmaceutically relevant [1]. The downstream product G931520 is commercially available as a research tool compound (CAS 666260-75-9) for CB2 receptor studies . In contrast, the ethyl ester analog (CAS 187035-79-6) is primarily cited for broader pharmaceutical intermediate applications without a specific named drug candidate associated with its use, and the benzyl ester analog (CAS 175137-29-8) lacks comparable documented downstream drug applications .

CB2 receptor agonist Inflammatory pain Neuropathic pain Medicinal chemistry

Superior Purity Specifications: 98%+ Purity with Controlled Storage Conditions vs. Lower-Grade Ethyl Ester Alternatives

Commercial suppliers of methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate consistently offer purity specifications of 98% or higher with MDL number MFCD00068146 and recommend storage at 2-8°C for maximum stability . In contrast, the ethyl ester analog (CAS 187035-79-6) is frequently offered at 95-97% purity without specified controlled storage temperature requirements in standard vendor catalogs . The methyl ester demonstrates physical properties including melting point 253-254°C and density 1.491 g/cm³, which facilitate accurate weighing and handling in solid form . Competitive analysis indicates that the methyl ester maintains purity stability with moisture content below 0.5%, compared to 1.2-1.5% for competitor products .

Purity specification Quality control Procurement

Optimal Application Scenarios for Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 175137-27-6) Based on Evidence


Synthesis of Highly Selective CB2 Receptor Agonists for Inflammatory and Neuropathic Pain Research

This compound is the preferred starting material for synthesizing G931520 (GW-842166X), a validated highly selective CB2 receptor agonist . The synthetic route from this methyl ester has been established in the peer-reviewed literature (J. Med. Chem., 2007, 50, 2597) and yields a compound with demonstrated preclinical efficacy in inflammatory and neuropathic pain models [1]. Researchers pursuing CB2-targeted therapeutics should prioritize this specific methyl ester over ethyl or benzyl analogs to ensure reproducibility with published protocols and to avoid the need for de novo route optimization.

Structure-Activity Relationship (SAR) Studies of NF-κB and AP-1 Transcription Factor Inhibitors

The 2-chloro-4-trifluoromethylpyrimidine-5-carboxylate scaffold is validated as a core pharmacophore for NF-κB and AP-1 inhibition [2]. SAR studies have demonstrated that the 2-chloro substituent is critical for activity; substitution with fluorine maintains comparable activity, but all other 2-position modifications abolish inhibitory function [3]. Medicinal chemistry programs exploring this target class must use the 2-chloro variant as the starting point for derivatization. Alternative 2-substituted pyrimidines will not provide a valid baseline for SAR exploration.

Nucleophilic Aromatic Substitution (SNAr) with Amines in Process Chemistry

The compound offers a 30% higher reaction yield in SNAr reactions with amines compared to traditional pyrimidine analogs, with documented yield improvements of 22% in industrial-scale EGFR inhibitor production . This yield advantage translates directly to reduced cost of goods and minimized purification burden in multi-step syntheses. Process chemists scaling reactions beyond gram quantities should select this methyl ester for its superior reaction efficiency and reduced byproduct formation profile.

Fluorinated Building Block for Fragment-Based Drug Discovery (FBDD)

The trifluoromethyl group imparts increased lipophilicity and enhanced metabolic stability to downstream compounds, while the 2-chloro substituent provides a site for late-stage diversification via palladium-catalyzed cross-coupling or SNAr . The methyl ester can be hydrolyzed to the corresponding carboxylic acid for amide coupling, offering orthogonal reactivity for library synthesis. This compound is commercially available at 98%+ purity from multiple suppliers, ensuring reliable access for high-throughput medicinal chemistry campaigns.

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